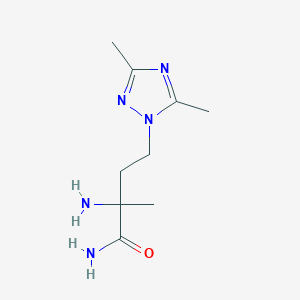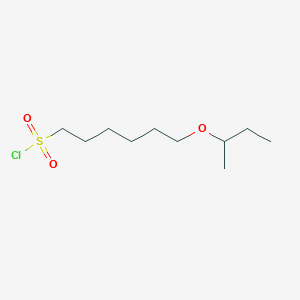
4-Fluoro-2-iodo-1-isothiocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of fluorine, iodine, and isothiocyanate groups onto a benzene ring. One common method involves the reaction of 4-fluoroiodobenzene with thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-iodo-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through the coupling of the benzene ring with another aromatic or aliphatic group.
Aplicaciones Científicas De Investigación
4-Fluoro-2-iodo-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-iodo-1-isothiocyanatobenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to form covalent bonds with biological molecules, making it useful for labeling and tracking purposes .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenyl isothiocyanate: Similar structure but lacks the iodine atom.
4-Iodofluorobenzene: Similar structure but lacks the isothiocyanate group.
Uniqueness
4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the presence of all three functional groups (fluorine, iodine, and isothiocyanate) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C7H3FINS |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
4-fluoro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Clave InChI |
XVGUQHOLWGXMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)I)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)




![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)


![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)


